7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione

Catalog No.
S12722713
CAS No.
M.F
C19H26N6O2
M. Wt
370.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-di...

Product Name

7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione

IUPAC Name

7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H26N6O2/c1-3-23-9-11-24(12-10-23)18-20-16-15(17(26)21-19(27)22(16)2)25(18)13-14-7-5-4-6-8-14/h4-8,15-16H,3,9-13H2,1-2H3,(H,21,26,27)

InChI Key

BDHVMUXXTDCJIE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C

7-Benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione is a purine derivative characterized by its complex structure and specific functional groups. It has a molecular weight of 396.49 g/mol and a molecular formula of C21H28N6O2. The compound features a benzyl group, an ethylpiperazine moiety, and two carbonyl groups typical of purine derivatives, which contribute to its potential biological activity and chemical reactivity .

Structure

The compound's structure can be represented by its SMILES notation:

This notation indicates the presence of multiple nitrogen atoms within the purine ring system, which is crucial for its biological interactions and properties .

Typical of purine derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the purine ring can act as nucleophiles, enabling substitution reactions with electrophiles.
  • Hydrolysis: The carbonyl groups may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  • Redox Reactions: The compound may also participate in redox reactions due to the presence of functional groups that can be oxidized or reduced.

  • Antiviral Agents: Many purine derivatives exhibit antiviral properties by inhibiting viral replication.
  • Antitumor Activity: Some compounds in this category are studied for their potential in cancer therapy due to their ability to interfere with nucleic acid synthesis.

Further research would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of 7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione typically involves multi-step organic synthesis techniques. A general approach may include:

  • Formation of the Purine Core: Starting from simpler precursors such as urea and malonic acid derivatives.
  • Introduction of Functional Groups: Subsequent steps would involve introducing the benzyl and ethylpiperazine groups through alkylation or acylation reactions.
  • Purification: The final product is usually purified using chromatographic techniques to ensure high purity for biological testing.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Given its structural similarity to known bioactive compounds, it could serve as a lead compound for drug development targeting viral infections or cancer.
  • Biochemical Research: It may be used in studies investigating purine metabolism or enzyme inhibition related to nucleic acid synthesis.

Interaction studies involving 7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione would focus on its binding affinity to biological targets such as enzymes or receptors involved in nucleotide metabolism. These studies could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione. Here are a few notable examples:

Compound NameMolecular FormulaBiological Activity
7-MethylxanthineC7H8N4O2Stimulant; used in treating respiratory diseases
TheophyllineC7H8N4O2Bronchodilator; used for asthma treatment
AdenosineC10H13N5O4Role in energy transfer; potential therapeutic agent

Uniqueness

What sets 7-benzyl-8-(4-ethylpiperazin-1-yl)-3-methyl-4,5-dihydropurine-2,6-dione apart from these compounds is its specific combination of a benzyl group and an ethylpiperazine moiety. This unique structure may confer distinct pharmacological properties that warrant further investigation.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

370.21172409 g/mol

Monoisotopic Mass

370.21172409 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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